molecular formula C16H18ClN5 B11228264 1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11228264
M. Wt: 315.80 g/mol
InChI Key: HIHODKVOJUEGEK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[3,4-d]pyrimidine ring system with a chloro-substituted phenyl group and diethylamine side chains. The compound’s structure is as follows:

Structure: C14H16ClN5\text{Structure: } \text{C}_{14}\text{H}_{16}\text{ClN}_5 Structure: C14​H16​ClN5​

!Compound Structure

Preparation Methods

The synthetic routes for this compound involve cyclization reactions. Here are the key steps:

  • Synthesis: : The compound can be synthesized via cyclization of appropriate precursors. For example, starting from 5-chloro-2-methylbenzoyl chloride and diethylamine, the pyrazolo[3,4-d]pyrimidine core can be formed.

  • Reaction Conditions: : The cyclization typically occurs under reflux conditions using a suitable solvent (e.g., acetonitrile or dimethylformamide) and a base (e.g., triethylamine).

  • Industrial Production: : While industrial-scale production methods may vary, the synthesis can be scaled up using batch or continuous-flow processes.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for designing novel heterocyclic compounds.

    Biology: Researchers explore its potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

    Medicine: Investigations focus on its anticancer properties, especially against CDK2 (cyclin-dependent kinase 2).

    Industry: The compound’s derivatives find applications in drug discovery and materials science.

Mechanism of Action

  • The compound likely inhibits CDK2 by binding to its active site, disrupting cell cycle progression.
  • Molecular targets include CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold distinguishes it from other kinase inhibitors.

    Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidine derivatives and structurally analogous kinase inhibitors.

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-8-12(17)7-6-11(14)3/h6-10H,4-5H2,1-3H3

InChI Key

HIHODKVOJUEGEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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